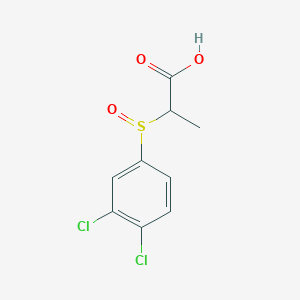
2-(3,4-Dichlorophenyl)sulfinylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)sulfinylpropanoic acid, commonly known as sulfinpyrazone, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat gout and other inflammatory conditions. Sulfinpyrazone is a potent inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Mécanisme D'action
Sulfinpyrazone works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By inhibiting COX, sulfinpyrazone reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Sulfinpyrazone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of interleukin-1 (IL-1), a cytokine that is involved in the inflammatory response. Sulfinpyrazone has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfinpyrazone has a number of advantages for lab experiments. It is a potent inhibitor of COX, and its effects can be easily measured using assays that measure prostaglandin production. Sulfinpyrazone is also relatively inexpensive, making it a cost-effective choice for lab experiments.
One limitation of sulfinpyrazone is that it can have off-target effects, as it inhibits other enzymes in addition to COX. This can make it difficult to interpret the results of experiments that use sulfinpyrazone as a tool compound.
Orientations Futures
There are a number of future directions for research on sulfinpyrazone. One area of interest is its potential use in the treatment of cancer. Sulfinpyrazone has been shown to inhibit the growth of certain types of cancer cells, and further research is needed to determine its potential as a cancer therapy.
Another area of interest is the development of more selective COX inhibitors. Sulfinpyrazone inhibits both COX-1 and COX-2, which can lead to unwanted side effects. Developing more selective COX inhibitors could lead to more effective and safer treatments for inflammatory conditions.
Conclusion
In conclusion, sulfinpyrazone is a potent inhibitor of COX that has been extensively studied for its anti-inflammatory and analgesic properties. It has a number of biochemical and physiological effects, and has been shown to be effective in the treatment of gout, rheumatoid arthritis, and other inflammatory conditions. Sulfinpyrazone has potential applications in the treatment of cancer, and further research is needed to determine its potential as a cancer therapy. Developing more selective COX inhibitors could lead to more effective and safer treatments for inflammatory conditions.
Méthodes De Synthèse
Sulfinpyrazone can be synthesized by reacting 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium sulfinate to form sulfinpyrazone.
Applications De Recherche Scientifique
Sulfinpyrazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of gout, rheumatoid arthritis, and other inflammatory conditions. Sulfinpyrazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)sulfinylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5(9(12)13)15(14)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWAGNGEJUIOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

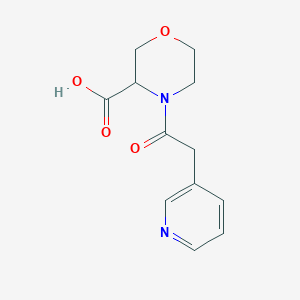
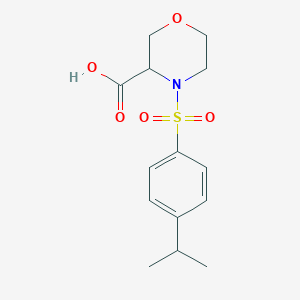
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
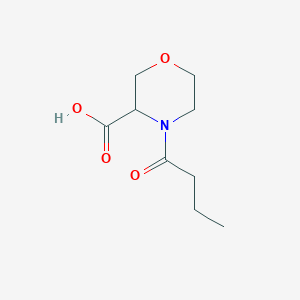
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
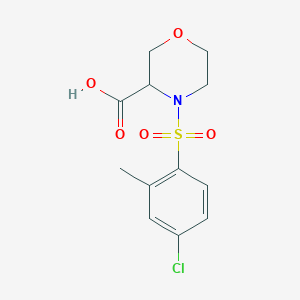
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
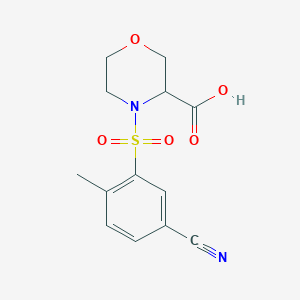
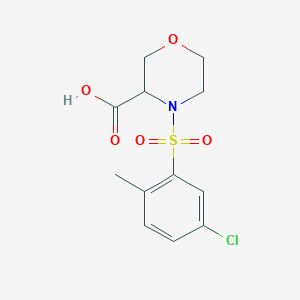
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-acetic acid benzyl ester](/img/structure/B7581124.png)
![2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)